molecular formula C12H20O4 B12273744 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid

3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B12273744
M. Wt: 228.28 g/mol
InChI Key: SUGWGGXZIXQNDM-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions, but it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the reaction of 2,2-dimethylcyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction conditions and can be more sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Common Reagents and Conditions

Major Products

The major product of the deprotection reaction is the free amine, which can then be used in further synthetic applications .

Scientific Research Applications

3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is widely used in scientific research for the protection of amines during multi-step organic synthesis. Its applications extend to:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.

    Industry: Applied in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action for 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves the protection of amines through the formation of a carbamate linkage. The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions, releasing the free amine. This selective deprotection is crucial in multi-step synthesis where different functional groups need to be protected and deprotected at various stages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to other Boc-protected compounds. This can influence its reactivity and the stability of the Boc group under various conditions .

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H20O4/c1-11(2,3)16-10(15)8-6-7(9(13)14)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,14)

InChI Key

SUGWGGXZIXQNDM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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